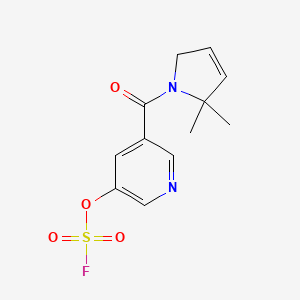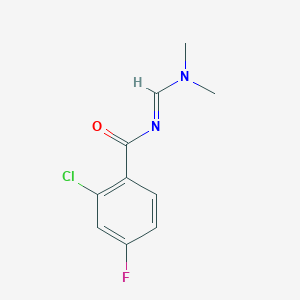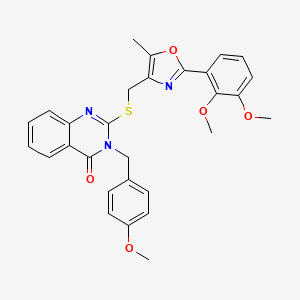
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one” is available for purchase from certain chemical suppliers12. Its molecular formula is C29H27N3O5S and it has a molecular weight of 529.6112.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
I was unable to find detailed information on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available.Scientific Research Applications
Synthesis and Characterization
The compound falls within the broader category of quinazolin-4(3H)-one derivatives, which have been explored for various scientific applications due to their structural complexity and potential biological activities. For instance, the synthesis of 2-aryl quinazolin-4(3H)-one derivatives through a Cp*Rh(III)-catalyzed annulation process highlights the interest in these compounds. This method provides an efficient route to produce a series of derivatives with good functional group tolerance and yields, indicating the synthetic versatility of the quinazolin-4(3H)-one core structure (Xiong et al., 2018).
Antioxidant Properties
Quinazolin derivatives have also been studied for their potential antioxidant activities. Research has identified specific derivatives that show promising results as antioxidants, surpassing common standards like ascorbic acid in efficacy against certain radicals. This suggests that modifications to the quinazolin-4(3H)-one structure can enhance its antioxidant capacity, opening avenues for therapeutic applications in oxidative stress-related conditions (Al-azawi, 2016).
Antimicrobial and Antitumor Activities
Studies on quinazolin-4(3H)-one derivatives have revealed significant antimicrobial and antitumor potentials. For example, compounds derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated excellent scavenging capacity against radicals, showing potential for antimicrobial applications. Additionally, the synthesis of various substituted quinazolin-4(3H)-one derivatives has yielded compounds with notable in vitro anti-tubercular activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these molecules in combating bacterial infections (Maurya et al., 2013).
Radiopharmaceutical Applications
The compound 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one and its derivatives have been examined for their potential in radiopharmaceutical applications, particularly in tumor targeting and biodistribution studies in mice. Successful radioiodination of these derivatives and their subsequent stability and uptake studies suggest the feasibility of using quinazolin-4(3H)-one derivatives as radiolabeled compounds for diagnostic and therapeutic purposes in oncology (Al-Salahi et al., 2018).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards associated with this compound.
Future Directions
Unfortunately, I couldn’t find any information on the future directions or potential applications of this compound.
properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-18-24(30-27(37-18)22-9-7-11-25(35-3)26(22)36-4)17-38-29-31-23-10-6-5-8-21(23)28(33)32(29)16-19-12-14-20(34-2)15-13-19/h5-15H,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOONQQXBDCOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

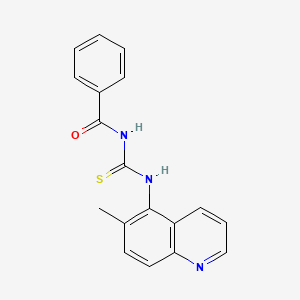
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)
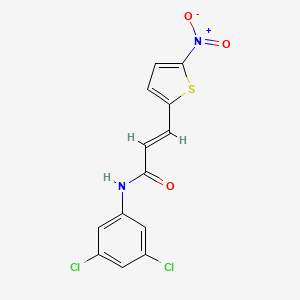
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2795500.png)
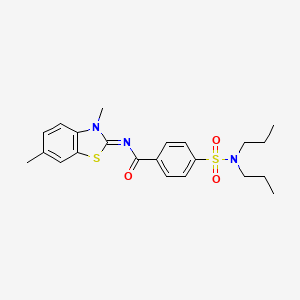
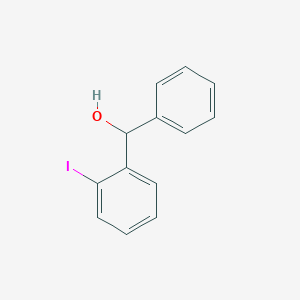
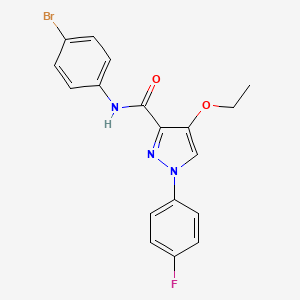
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)
![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)
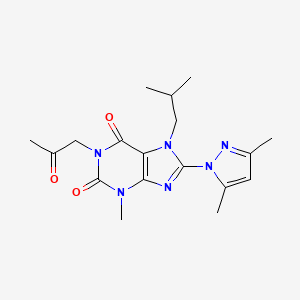
![2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795507.png)
